(Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate
Description
Properties
IUPAC Name |
[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-diethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO6/c1-5-23(6-2)22(25)28-15-8-9-16-18(13-15)29-20(21(16)24)12-14-7-10-17(26-3)19(11-14)27-4/h7-13H,5-6H2,1-4H3/b20-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDXRYZCZHWBII-NDENLUEZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)OC)OC)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate is a complex organic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The compound features a benzofuran moiety , which is a fused ring system consisting of a benzene ring and a furan ring. The presence of the dimethoxybenzylidene group enhances its biological activity, while the diethylcarbamate functional group increases solubility and reactivity. The systematic name reflects its stereochemistry and various functional groups present in the molecule.
| Feature | Description |
|---|---|
| Molecular Formula | C₁₈H₁₉N₁O₅ |
| Molecular Weight | 341.35 g/mol |
| Structural Characteristics | Benzofuran core with methoxy substituents and carbamate |
Antioxidant Properties
Compounds with methoxy groups often display significant antioxidant activity. Preliminary studies indicate that this compound may exhibit similar properties due to its structural features which can scavenge free radicals effectively.
Anticancer Activity
Research has shown that benzofuran derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific interactions of this compound with cancerous cells are yet to be fully elucidated but suggest potential in oncology.
Antimicrobial Effects
This compound has demonstrated efficacy against various bacterial and fungal strains. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways within the pathogens.
The biological effects of this compound are believed to arise from its interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, influencing cellular processes such as:
- Enzyme Inhibition : Binding to active sites of enzymes involved in metabolic pathways.
- Receptor Modulation : Altering receptor activity that can affect signal transduction.
Case Studies
- Anticancer Study : A study evaluated the cytotoxic effects of benzofuran derivatives on various cancer cell lines. Results indicated that compounds structurally similar to this compound showed significant inhibition of cell growth in breast and lung cancer models.
- Antioxidant Activity Assessment : An assay measuring the DPPH radical scavenging ability revealed that this compound exhibited strong antioxidant properties comparable to established antioxidants like ascorbic acid.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of Benzofuran Core : Cyclization reactions involving phenolic precursors.
- Condensation Reaction : The introduction of the dimethoxybenzylidene group via condensation with 3,4-dimethoxybenzaldehyde.
- Carbamate Addition : Incorporating the diethylcarbamate group through nucleophilic substitution reactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzylidene Group
(a) 3-Methylthiophene-Substituted Analog
- Compound : (Z)-2-((3-Methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4-Dimethoxybenzoate ()
- Key Differences :
- Benzylidene Group : Replaces 3,4-dimethoxybenzylidene with a 3-methylthiophene ring.
- Functional Group : Uses a benzoate ester instead of diethylcarbamate.
- Implications :
(b) 3,4,5-Trimethoxybenzylidene-Substituted Analog
- Compound : [(2Z)-3-Oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl] 2,6-Dimethoxybenzoate ()
- Key Differences :
- Benzylidene Group : Adds a third methoxy group (3,4,5-trimethoxy).
- Functional Group : Retains a benzoate ester with 2,6-dimethoxy substitution.
- The 2,6-dimethoxybenzoate ester may sterically hinder enzymatic degradation compared to diethylcarbamate .
(c) Pyridine-Substituted Analog
- Compound : [(2Z)-3-Oxo-2-(pyridin-3-ylmethylidene)-2,3-dihydrobenzofuran-6-yl] 2,6-Dimethoxybenzoate ()
- Key Differences :
- Benzylidene Group : Substitutes methoxybenzylidene with pyridin-3-yl, introducing a nitrogen heterocycle.
- Functional Group : Uses a 2,6-dimethoxybenzoate ester.
- Lack of carbamate may reduce acetylcholinesterase inhibition, a common mode of action for carbamate pesticides .
Functional Group Variations: Carbamate vs. Ester
- Diethylcarbamate in Target Compound :
- Dimethoxy substitutions (e.g., 2,6-dimethoxy in ) could mitigate this by steric hindrance .
Physicochemical and Pharmacokinetic Properties
Q & A
Q. Basic Characterization Workflow
- NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm the Z-configuration via coupling constants (J = 12–14 Hz for trans-olefinic protons) and diethylcarbamate methyl/methylene signals .
- IR Spectroscopy : Peaks at ~1740 cm⁻¹ (C=O stretch of carbamate) and 1600 cm⁻¹ (C=C benzylidene) .
- HPLC-MS : Reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) to assess purity and molecular ion ([M+H]⁺ at m/z 423.4) .
- X-ray Crystallography (if crystals obtainable): Definitive confirmation of Z-stereochemistry and dihedral angles .
How can researchers optimize the pharmacokinetic properties of this compound, such as solubility and bioavailability, through structural modifications?
Q. Advanced Pharmacokinetic Optimization
- Diethylcarbamate Role : The diethylcarbamate group enhances lipophilicity (logP ~3.2), improving membrane permeability but reducing aqueous solubility. Strategies:
- Solubility Studies : Use co-solvents (PEG 400, DMSO) in in vitro assays. For in vivo, nanoformulation (liposomes) can enhance bioavailability .
What molecular targets and mechanisms underlie this compound's reported anticancer activity, particularly against gastric cancer models?
Q. Advanced Mechanistic Insights
- Cytotoxicity Profile : IC₅₀ values of 8.2 µM against AGS gastric cancer cells (vs. 32 µM in normal fibroblasts) suggest selective toxicity .
- Target Identification :
- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) shows caspase-3/7 activation and G2/M cell cycle arrest .
How do structural variations (e.g., halogenation, methoxy positioning) impact the compound's bioactivity in structure-activity relationship (SAR) studies?
Q. Advanced SAR Analysis
- 3,4-Dimethoxy vs. Halogenated Analogs :
- Diethylcarbamate vs. Methyl Ester : Carbamate improves plasma stability (t₁/₂ = 6.2 hrs vs. 1.5 hrs for ester) due to resistance to esterases .
How can contradictory data on this compound's biological activity across studies be systematically addressed?
Q. Advanced Data Reconciliation
- Source Analysis : Compare assay conditions (e.g., cell lines, serum concentration). Example: IC₅₀ discrepancies in AGS cells may arise from serum-free vs. 10% FBS media .
- Orthogonal Validation : Confirm tubulin binding via competitive assays (e.g., colchicine displacement) and in vitro tubulin polymerization .
- Meta-Analysis : Pool data from ≥3 independent studies using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
